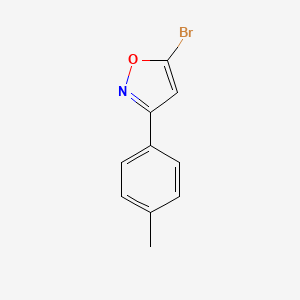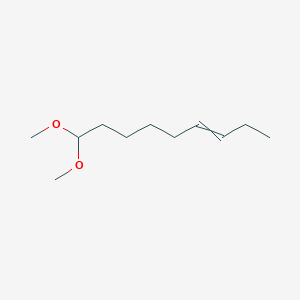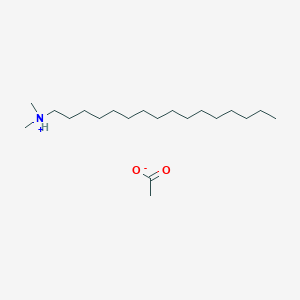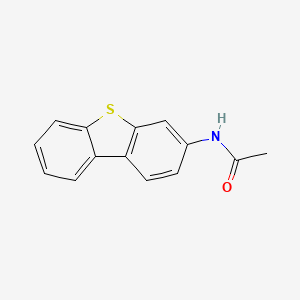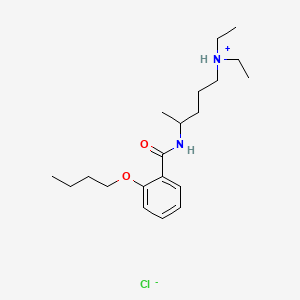![molecular formula C19H28O3 B13800488 (8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 62357-03-3](/img/structure/B13800488.png)
(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-en-17-one, 3,7-dihydroxy-(9CI): is a steroidal compound with the molecular formula C19H28O3 . It is characterized by the presence of hydroxyl groups at the 3 and 7 positions and a ketone group at the 17 position. This compound is part of the androstane family and is known for its biological and chemical significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-17-one, 3,7-dihydroxy-(9CI) typically involves multi-step organic reactions. One common method includes the hydroxylation of androst-5-en-17-one at the 3 and 7 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by oxidative cleavage with periodic acid (HIO4).
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures that can selectively hydroxylate the steroid nucleus. This method is advantageous due to its specificity and efficiency in producing the desired hydroxylated product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group at the 17 position can yield the corresponding alcohol.
Substitution: The hydroxyl groups at the 3 and 7 positions can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 3,7-dioxoandrost-5-en-17-one.
Reduction: Formation of androst-5-en-17-ol, 3,7-dihydroxy-.
Substitution: Formation of esters or ethers depending on the substituents used.
Applications De Recherche Scientifique
Chemistry: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is used as an intermediate in the synthesis of various steroidal drugs and hormones. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on cellular processes. It serves as a model compound for understanding the biochemical pathways involving steroids.
Medicine: This compound has potential applications in the development of anti-inflammatory and anti-cancer drugs. Its hydroxylated structure is crucial for binding to specific receptors and exerting biological effects.
Industry: In the industrial sector, Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is used in the production of steroidal intermediates for pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Androst-5-en-17-one, 3,7-dihydroxy-(9CI) involves its interaction with steroid receptors in the body. The hydroxyl groups at the 3 and 7 positions enhance its binding affinity to these receptors, leading to modulation of gene expression and subsequent biological effects. The ketone group at the 17 position is also crucial for its activity, influencing its metabolic stability and receptor interactions.
Comparaison Avec Des Composés Similaires
- Androst-5-en-17-one, 3,19-dihydroxy-
- Androstenediol (androst-5-ene-3β,17β-diol)
- Dehydroepiandrosterone (androst-5-en-3β-ol-17-one)
- Testosterone (androst-4-en-17β-ol-3-one)
Uniqueness: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is unique due to the specific positioning of its hydroxyl groups at the 3 and 7 positions. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological and chemical properties. The presence of both hydroxyl and ketone groups allows for diverse chemical reactions and potential therapeutic applications.
Propriétés
Numéro CAS |
62357-03-3 |
|---|---|
Formule moléculaire |
C19H28O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12?,13-,14-,15?,17-,18-,19-/m0/s1 |
Clé InChI |
OLPSAOWBSPXZEA-DDCKDPNUSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(C=C4[C@@]3(CCC(C4)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


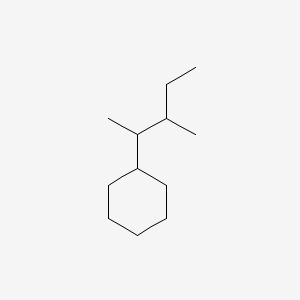
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
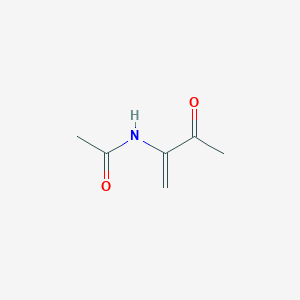
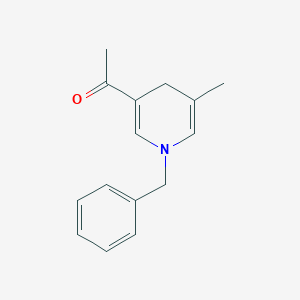

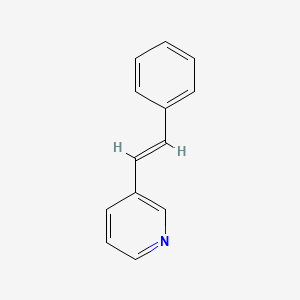
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
